molecular formula C18H19NO6 B11702129 Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B11702129
M. Wt: 345.3 g/mol
InChI Key: XIVFYJKKUAPOMV-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a synthetic organic compound with the molecular formula C17H19NO6 It is characterized by the presence of a benzoyl group substituted with three methoxy groups and an amino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 3-aminobenzoate in the presence of a base such as pyridine to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield hydroxylated derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

Antiprotozoal Activity

The compound has been evaluated for its potential as an antiprotozoal agent. In vitro studies have demonstrated promising results against various protozoan pathogens, including Trypanosoma cruzi and Leishmania donovani. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for parasite survival.

Case Study: Antiproliferative Activity Against T. cruzi

A study assessed the antiproliferative activity of methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate against T. cruzi. The compound exhibited significant inhibition of parasite proliferation, with an IC50 value indicating effective concentration levels for therapeutic use. The results were compared against established antiprotozoal drugs such as benznidazole and miltefosine, demonstrating enhanced efficacy .

CompoundIC50 (µM)Selectivity Index
This compound4.815
Benznidazole0.48-
Miltefosine0.19-

Antimicrobial Activity

This compound has also shown significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial and fungal strains through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways.

Key Findings

  • Antibacterial Activity : The compound exhibits activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Inhibition of fungal growth has been observed in several pathogenic strains.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. It has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In a series of experiments involving different cancer cell lines:

Cell LineIC50 (µM)Activity
HL-60 (Leukemia)42.0 ± 2.7Moderate Cytotoxicity
MOLT-4 (T-cell Leukemia)24.4 ± 2.6High Potency
MCF-7 (Breast Cancer)68.4 ± 3.9Significant Activity

These results indicate varying degrees of cytotoxicity across different cancer types, highlighting the compound's potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzoyl moiety play a crucial role in its binding affinity and activity. It is believed to exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Methyl 3,4,5-trimethoxy-2-nitrobenzoate
  • Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate

Uniqueness

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is unique due to the presence of both the trimethoxybenzoyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a tubulin inhibitor. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19N1O5
  • Molecular Weight : 341.35 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a methoxybenzoyl moiety linked to a methyl benzoate structure, which is significant for its biological interactions.

Tubulin Inhibition

Research indicates that compounds similar to this compound exhibit tubulin-inhibitory properties. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

  • Study Findings : A study demonstrated that derivatives of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl thiophenes showed significant antiproliferative activity by inhibiting tubulin polymerization and inducing apoptosis in HL-60 cells .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound and related compounds.

Activity Effect Reference
AntiproliferativeInduces apoptosis in cancer cells
Tubulin polymerization inhibitionDisrupts microtubule dynamics
AntiviralPotential activity against viral infections
CytotoxicityLow toxicity on mammalian cells

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study synthesized derivatives based on the trimethoxybenzoyl structure, identifying potent antiproliferative agents that target tubulin at the colchicine binding site. The lead compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Cytotoxicity Evaluation :
    • The cytotoxic effects were assessed using Vero cells (a standard cell line for toxicity testing), showing low toxicity levels, which is promising for therapeutic applications .
  • Mechanistic Insights :
    • Detailed mechanistic studies revealed that these compounds lead to G2/M phase cell cycle arrest. The presence of specific substituents on the phenyl ring significantly influenced their biological activity .

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)16(14)24-3)17(20)19-13-7-5-6-11(8-13)18(21)25-4/h5-10H,1-4H3,(H,19,20)

InChI Key

XIVFYJKKUAPOMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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